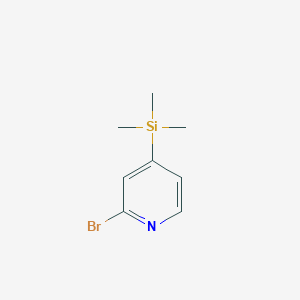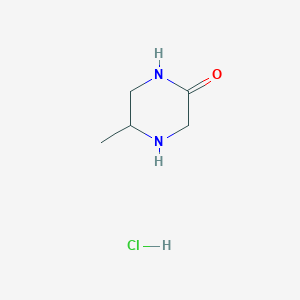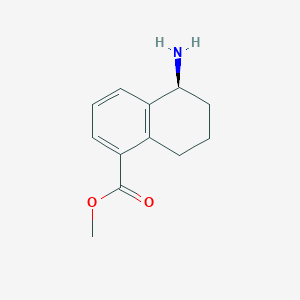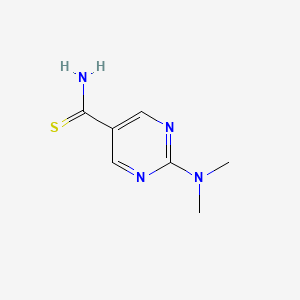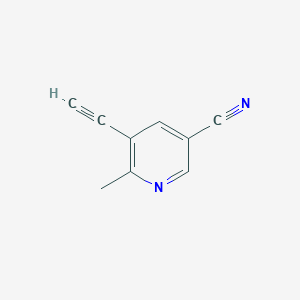
3-Methylthiazolidine-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylthiazolidine-2,4-dithione is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both sulfur and nitrogen atoms in its structure enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiazolidine-2,4-dithione typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Methylthiazolidine-2,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and nitrogen atoms in its structure, which make it highly reactive.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.
Major Products Formed: The major products formed from these reactions include various thiazolidine derivatives, which exhibit enhanced pharmacological properties .
Scientific Research Applications
3-Methylthiazolidine-2,4-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it valuable in biological research.
Medicine: Due to its pharmacological properties, this compound is explored for potential therapeutic applications, including anticancer and neuroprotective effects.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new drugs and chemical products
Mechanism of Action
The mechanism of action of 3-Methylthiazolidine-2,4-dithione involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors and enzymes, modulating their activity. For example, it can activate peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression and metabolic processes .
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Shares a similar core structure but lacks the methyl group at the third position.
Thiazolidin-4-one: Another related compound with a slightly different ring structure.
Uniqueness: 3-Methylthiazolidine-2,4-dithione is unique due to the presence of the methyl group at the third position, which enhances its reactivity and pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C4H5NS3 |
|---|---|
Molecular Weight |
163.3 g/mol |
IUPAC Name |
3-methyl-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C4H5NS3/c1-5-3(6)2-8-4(5)7/h2H2,1H3 |
InChI Key |
IWHUHFKFCILDKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)CSC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




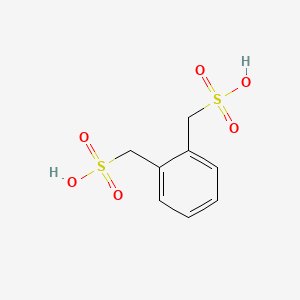

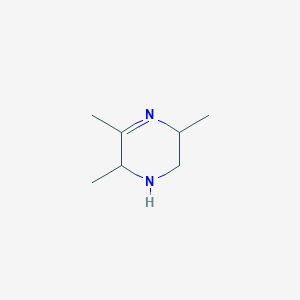
![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)
